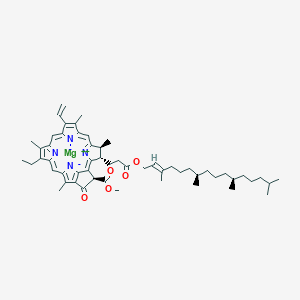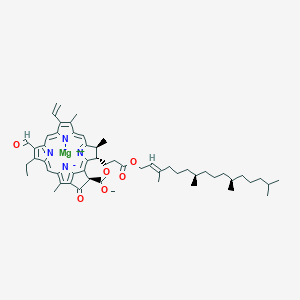
Coniferyl alcohol
Descripción general
Descripción
Coniferyl alcohol is an organic compound with the formula HO (CH 3 O)C 6 H 3 CH=CHCH 2 OH . It is a white crystalline alcohol obtained by hydrolysis of coniferin with emulsin or found as an ester in benzoin and is involved in the formation of lignin .
Synthesis Analysis
Coniferyl alcohol is produced from coniferyl aldehyde by the action of dehydrogenase enzymes . A study has identified the combination of Segniliparus rugosus CAR (SrCAR) and Medicago sativa cinnamyl alcohol dehydrogenase (MsCAD2) as the most efficient enzymatic cascade for the two-step reduction of ferulic acid to coniferyl alcohol .Molecular Structure Analysis
The molecular structure of Coniferyl alcohol is HO (CH 3 O)C 6 H 3 CH=CHCH 2 OH . Raman spectra of coniferyl alcohol crystals showed orientation dependence, which helped in band assignment .Chemical Reactions Analysis
Evaporation of coniferyl alcohol starts around 200–250 °C, and competes with secondary pyrolysis reactions, such as polymerization and side-chain conversion reactions .Physical And Chemical Properties Analysis
Coniferyl alcohol is a colourless or white solid . It is one of the monolignols, produced via the phenylpropanoid biochemical pathway .Aplicaciones Científicas De Investigación
1. Metabolic Intermediate in Chemical Structure Elucidation Coniferyl alcohol serves as a crucial metabolic intermediate in the study of chemical structures and biosynthetic pathways, particularly for compounds derived from lignins and lignans. This application is fundamental in understanding plant biochemistry and developing new synthetic methods .
Precursor for High-Value Chemicals
It is used to synthesize various valuable chemicals such as pinoresinol, which has hypoglycemic properties; sesamin, known for its bioactive properties like anticholesterolemic and antihypertensive effects; and silibinin, recognized for its hepatoprotective capabilities and potential cancer therapy applications .
Lignin Synthesis Study
As one of the four alcohol monomers that form lignin, coniferyl alcohol is extensively used in research focused on the synthesis mechanism and chemical structure of natural plant products with significant R&D and market value .
Spectroscopic Analysis in Biofuels Research
Coniferyl alcohol’s intrinsic spectroscopic properties are leveraged in assays that facilitate lignin compositional analyses and augment pretreatment strategies for reducing biomass recalcitrance, which is critical in biofuels research .
Pharmaceutical Intermediate
It acts as a key intermediate in the biosynthesis of 4-hydroxycinnamyl alcohols like silibinin, an effective anti-hepatitis drug, highlighting its importance in pharmaceutical applications .
Lignin Polymerization Research
Coniferyl alcohol is involved in the oxidation and polymerization processes of lignin formation, a research area that contributes to our understanding of plant cell wall structure and development .
Safety And Hazards
Direcciones Futuras
Coniferyl alcohol forms lignin or lignans when copolymerized with related aromatic compounds . It is an intermediate in the biosynthesis of eugenol and of stilbenoids and coumarin . The utilization of lignocellulosic biomass (cellulose, lignin, hemicellulose) could be a promising alternative route for the synthesis of carbon materials .
Propiedades
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRWRFFLBVWSI-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Record name | coniferyl alcohol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Coniferyl_alcohol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186489 | |
| Record name | (E)-Coniferyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White or yellow hygroscopic powder; [Alfa Aesar MSDS], Solid | |
| Record name | Coniferyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13085 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Coniferyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000088 [mmHg] | |
| Record name | Coniferyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13085 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Coniferyl alcohol | |
CAS RN |
32811-40-8, 458-35-5 | |
| Record name | trans-Coniferyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32811-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coniferyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032811408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-Coniferyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-methoxycinnamylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CONIFERYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7SM92591P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coniferyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74 °C | |
| Record name | Coniferyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of coniferyl alcohol?
A1: Coniferyl alcohol has a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol.
Q2: How do we know the structure of coniferyl alcohol?
A2: The structure of coniferyl alcohol has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). [, , ]
Q3: How does coniferyl alcohol contribute to lignin formation?
A3: Coniferyl alcohol undergoes enzymatic oxidation, primarily catalyzed by laccases and peroxidases, to form a phenoxy radical. [, , , ] This radical can then undergo various coupling reactions with other monolignols, ultimately leading to the formation of the complex lignin polymer. [, , , , ]
Q4: What is the role of dirigent proteins in coniferyl alcohol polymerization?
A4: Dirigent proteins (DPs) play a crucial role in controlling the stereoselectivity of coniferyl alcohol radical coupling during lignan biosynthesis. [, , ] For example, the (+)-pinoresinol forming DP selectively binds and orients two coniferyl alcohol radicals, facilitating their coupling to form exclusively the (+)-pinoresinol enantiomer. []
Q5: Can coniferyl alcohol be incorporated into lignin-like polymers in vitro?
A5: Yes, coniferyl alcohol can be polymerized in vitro using enzymes like laccases and peroxidases. These dehydrogenation polymers (DHPs) are often used as lignin model systems to study the polymerization process. [, , , ]
Q6: How do cyclodextrins influence the polymerization of coniferyl alcohol?
A6: Cyclodextrins, cyclic oligosaccharides with a hydrophobic cavity, can form inclusion complexes with coniferyl alcohol and its oxidation products. The presence of cyclodextrins during enzymatic polymerization has been shown to affect the type and distribution of linkages in the resulting DHPs. [, ] For instance, α-cyclodextrin can lead to the formation of DHPs with a higher proportion of β-O-4' linkages. []
Q7: Can coniferyl alcohol be incorporated into wood to modify its properties?
A7: Yes, coniferyl alcohol impregnation of wood, followed by enzymatic treatment, can increase its lignin content and improve its resistance to fungal decay. []
Q8: How does thermomechanical pulping affect the coniferyl alcohol content in wood?
A8: Thermomechanical pulping, a process used to produce wood pulp, reduces the concentration of both coniferyl alcohol and coniferaldehyde residues in wood. []
Q9: Are there bacteria that can degrade coniferyl alcohol?
A9: Yes, methanogenic consortia have been shown to degrade coniferyl alcohol completely to carbon dioxide and methane under anaerobic conditions. []
Q10: What is the role of coniferyl alcohol in the biosynthesis of other plant metabolites?
A10: Besides lignin, coniferyl alcohol serves as a precursor for various plant metabolites, including lignans, which exhibit a wide range of biological activities. [, ] For example, in tobacco cell cultures, coniferyl alcohol is a precursor for the synthesis of dehydrodiconiferyl alcohol glucosides, compounds involved in regulating cell growth. []
Q11: How accurate are computational methods for predicting NMR chemical shifts of coniferyl alcohol and its dimers?
A11: Multistandard methods, employing different reference compounds for distinct atom types, have demonstrated higher accuracy than traditional TMS-standard methods in predicting both 1H and 13C NMR chemical shifts for coniferyl alcohol and its dimers. []
Q12: What is the significance of the catechol moiety in 5-hydroxyconiferyl alcohol for lignin formation?
A12: The presence of a catechol moiety in 5-hydroxyconiferyl alcohol, as opposed to the guaiacyl unit in coniferyl alcohol, leads to the formation of benzodioxane linkages during polymerization. This results in linear lignin polymers with potentially different properties compared to traditional lignins. []
Q13: What analytical techniques are commonly employed to study coniferyl alcohol and its derivatives?
A13: Several analytical techniques are used to analyze coniferyl alcohol and its related compounds, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used for identifying and quantifying coniferyl alcohol and its derivatives in complex mixtures. [, , , ]
- High-Performance Liquid Chromatography (HPLC): Employed for separating and quantifying coniferyl alcohol and its derivatives. [, ]
- Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and monitor changes in chemical composition during reactions or treatments involving coniferyl alcohol. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about coniferyl alcohol, its derivatives, and polymers. [, , , ]
- Raman Spectroscopy: Used to identify specific chemical bonds and functional groups, particularly in lignin and related polymers. [, ]
- Pyrolysis-Gas Chromatography (Py-GC): Useful for characterizing the lignin content and structure in various materials like wood pulp and paper. [, ]
- Capillary Zone Electrophoresis (CZE): Enables rapid separation and analysis of coniferyl alcohol oxidation products. []
- UV-Vis Spectroscopy: Utilized to monitor the enzymatic oxidation of coniferyl alcohol by tracking absorbance changes at specific wavelengths. []
Q14: How is the distribution of coniferyl alcohol within plant cell walls studied?
A14: Specific staining techniques coupled with UV-Vis microscopic analysis can visualize the distribution of coniferyl alcohol and its derivatives within plant cell walls. []
Q15: Is coniferyl alcohol found in the environment?
A15: Yes, coniferyl alcohol can be found in the environment as a byproduct of natural processes, such as wood combustion, and from industrial activities. [] It has also been identified as a constituent in tomato extracts. []
Q16: What is the role of coniferyl alcohol in plant-microbe interactions?
A16: Coniferyl alcohol can act as a signal molecule in plant-microbe interactions. [] For instance, it has been identified as an inducer of virulence genes in Agrobacterium, a bacterium that can genetically transform plants. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















